molecular formula C10H10Cl2O2 B14034775 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one

Cat. No.: B14034775
M. Wt: 233.09 g/mol
InChI Key: HCEZPTLKEGGUSK-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one is a halogenated aromatic ketone featuring a hydroxyphenyl group substituted with a chloromethyl moiety. This compound’s structural complexity, combining electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups, makes it a candidate for diverse applications, including medicinal chemistry and biocatalysis. Its reactivity and binding properties are influenced by the interplay of these substituents, enabling interactions with biological targets such as estrogen receptors (ER) and epidermal growth factor receptors (EGFR) .

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-chloro-3-[2-(chloromethyl)-3-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2O2/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2

InChI Key

HCEZPTLKEGGUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CCl)CC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified hydrocarbon structure.

    Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Key Applications
Target Compound C₁₀H₁₀Cl₂O₂ 2-(Chloromethyl)-3-hydroxyphenyl N/A N/A Drug discovery, biocatalysis
1-Chloro-3-(naphthalen-1-yl)propan-2-one C₁₃H₁₁ClO Naphthalen-1-yl N/A N/A Breast cancer therapeutics
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 3-Chlorophenyl 90–93 (0.25 Torr) 1.275 Intermediate in organic synthesis
1-Chloro-3-(2-methoxyphenyl)propan-2-one C₁₀H₁₁ClO₂ 2-Methoxyphenyl N/A N/A Laboratory reagent
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one C₁₀H₈ClF₃O 2-Trifluoromethylphenyl N/A N/A Metabolic-stable drug design

Biological Activity

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one, also known by its CAS number 1804103-61-4, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H10_{10}Cl2_{2}O2_{2}
  • Molecular Weight : 233.09 g/mol
  • Density : Not specified
  • Melting Point : Not specified
  • Boiling Point : Not specified

Synthesis

The synthesis of this compound typically involves the reaction of chloromethyl derivatives with hydroxyphenyl compounds. The specific methodologies can vary, but they often include standard organic synthesis techniques such as nucleophilic substitution and condensation reactions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study examining various derivatives, it was found that compounds with similar structures exhibited varying degrees of activity against human pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM against various bacterial strains .

CompoundMIC (µM)Activity Against
Compound A20S. aureus
Compound B40E. coli
This compoundNot specifiedVarious

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown potential antioxidant activity. Research indicates that compounds derived from similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on cancer cell lines. Preliminary results suggest that it may exhibit selective cytotoxic effects against certain types of cancer cells, although specific IC50_{50} values remain to be fully characterized .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

  • Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of a series of chloromethyl derivatives against multi-drug resistant strains of bacteria. The findings indicated that structural modifications could enhance activity significantly .
  • Cytotoxicity in Cancer Research : Another research focused on the cytotoxic effects of chlorinated compounds on leukemia cells, reporting promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

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